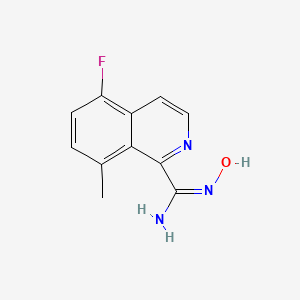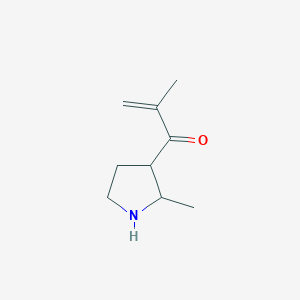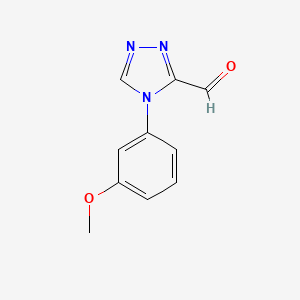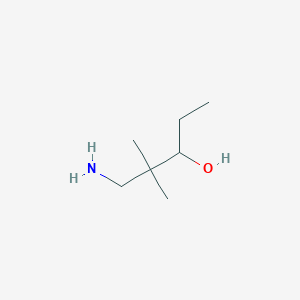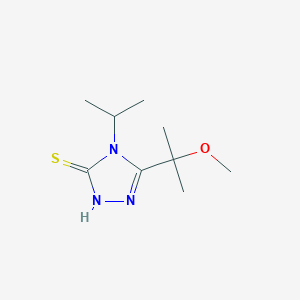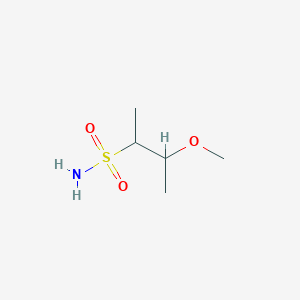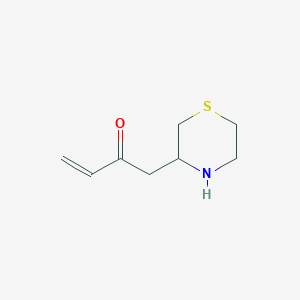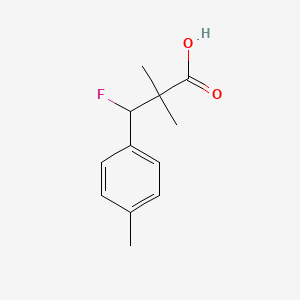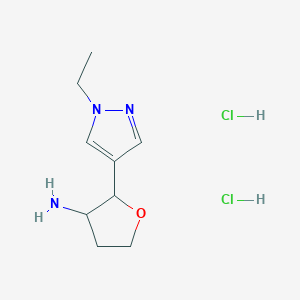![molecular formula C7H4BrClO4S2 B13165583 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
The synthesis of 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid typically involves multiple steps. One common synthetic route includes the bromination of thiophene followed by the introduction of a chlorosulfonyl group. The final step involves the addition of a prop-2-enoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine or chlorosulfonyl groups to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The chlorosulfonyl group is known to react with nucleophiles, which can lead to the inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 3-(4-Bromo-5-chlorothiophen-2-yl)prop-2-enoic acid
- 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid
- 3-(4-Bromo-5-nitrothiophen-2-yl)prop-2-enoic acid Compared to these compounds, 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid is unique due to the presence of the chlorosulfonyl group, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C7H4BrClO4S2 |
|---|---|
Molecular Weight |
331.6 g/mol |
IUPAC Name |
(E)-3-(4-bromo-5-chlorosulfonylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H4BrClO4S2/c8-5-3-4(1-2-6(10)11)14-7(5)15(9,12)13/h1-3H,(H,10,11)/b2-1+ |
InChI Key |
LYRLYWXHYMEDQN-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(SC(=C1Br)S(=O)(=O)Cl)/C=C/C(=O)O |
Canonical SMILES |
C1=C(SC(=C1Br)S(=O)(=O)Cl)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



